molecular formula C10H9ClO2 B15327629 Methyl 2-(2-chlorophenyl)acrylate

Methyl 2-(2-chlorophenyl)acrylate

Cat. No.: B15327629
M. Wt: 196.63 g/mol
InChI Key: TZEZVLJBILXPLH-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methyl ester group attached to an acrylate moiety, which in turn is substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-chlorophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted acrylates.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be utilized in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Research into its derivatives may uncover new therapeutic agents with unique properties.

    Industry: It is employed in the production of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism by which methyl 2-(2-chlorophenyl)acrylate exerts its effects depends on the context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the 2-chlorophenyl group, which affects the stability and reactivity of the acrylate moiety. This can lead to various reaction pathways, including nucleophilic addition and substitution.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitrophenylacrylate: Similar in structure but contains a nitro group instead of a chloro group.

    Methyl 2-bromophenylacrylate: Contains a bromo group instead of a chloro group.

    Methyl 2-fluorophenylacrylate: Contains a fluoro group instead of a chloro group.

Uniqueness

Methyl 2-(2-chlorophenyl)acrylate is unique due to the specific electronic and steric effects imparted by the 2-chlorophenyl group. These effects influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEZVLJBILXPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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